4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Description

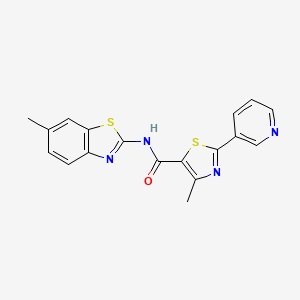

4-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group and a 6-methylbenzothiazole carboxamide moiety. Its molecular formula is C₁₈H₁₄N₄OS₂, with a molecular weight of 366.46 g/mol . The compound is structurally characterized by:

- A central thiazole ring (position 5-carboxamide).

- A pyridin-3-yl group at position 2 of the thiazole.

- A 6-methyl-1,3-benzothiazole substituent linked via an amide bond.

Its synthesis likely involves coupling reactions between pyridine-3-carboxylic acid derivatives and aminobenzothiazoles, as seen in related compounds .

Properties

IUPAC Name |

4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c1-10-5-6-13-14(8-10)24-18(21-13)22-16(23)15-11(2)20-17(25-15)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHPFHDZORMVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141201 | |

| Record name | 4-Methyl-N-(6-methyl-2-benzothiazolyl)-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938022-31-2 | |

| Record name | 4-Methyl-N-(6-methyl-2-benzothiazolyl)-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938022-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(6-methyl-2-benzothiazolyl)-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide exhibit promising anticancer properties. The benzothiazole and thiazole moieties are known to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed selective cytotoxicity against several cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial properties.

Case Study : In a comparative study, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting the potential of this compound as a lead for developing new antibiotics .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds containing thiazole and benzothiazole rings have been investigated for their anti-inflammatory effects.

Case Study : An investigation into the anti-inflammatory properties of thiazole derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like rheumatoid arthritis .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : Studies show that incorporating thiazole units into polymer matrices enhances charge transport properties, leading to improved performance in electronic devices .

Sensor Development

The compound's ability to form complexes with metal ions can be exploited in sensor technology. Its application as a chemosensor for detecting heavy metals in environmental samples has been explored.

Case Study : A recent study demonstrated that a thiazole-based sensor exhibited high selectivity and sensitivity towards lead ions, indicating its potential use in environmental monitoring .

Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several synthesized analogs, including variations in substituents on the benzothiazole, pyridine, and thiazole rings. Key comparisons are summarized below:

Key Observations

Substituent Impact on Bioactivity: Compounds with electron-withdrawing groups (e.g., nitro in 6i) exhibit enhanced antimicrobial activity against Gram-positive bacteria (S. aureus MIC = 25 μg/mL) compared to furan-substituted analogs (6j, MIC = 50 μg/mL) . The absence of a 4-oxo-thiazolidinone ring in the target compound may reduce its antifungal potency compared to 6i and 6j, which show activity against C. albicans (MIC = 12.5–25 μg/mL) .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 6a–j, which involve coupling 2-chloropyridine-3-carboxylic acid with 2-amino-6-methylbenzothiazole, followed by cyclization . In contrast, CA14 (a pesticidal analog) is synthesized via alkyne substitutions on the thiazole ring .

Physicochemical Properties: The target compound’s molecular weight (366.46 g/mol) is lower than derivatives like D376-0759 (423.55 g/mol), which incorporates a bulky 4-ethylphenoxymethyl group .

Research Findings and Limitations

- Structural Optimization: Derivatives with 4-oxo-thiazolidinone rings (e.g., 6a–j) show improved solubility and hydrogen-bonding capacity compared to the target compound, which lacks this moiety .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole and pyridine-thiazole cores, followed by coupling reactions. Key steps include:

- Coupling Agents : Use NaH or DCC (dicyclohexylcarbodiimide) for amide bond formation between the thiazole-carboxylic acid and benzothiazole-amine intermediates .

- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in heterocyclic ring formation .

- Purification : Column chromatography or recrystallization ensures purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and coupling patterns, particularly for distinguishing pyridin-3-yl and benzothiazolyl groups .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?

- Methodological Answer :

- Enzyme Inhibition : Focus on kinases (e.g., tyrosine kinases) or proteases implicated in cancer proliferation. Assays include fluorescence-based enzymatic activity measurements .

- Apoptosis Pathways : Evaluate caspase activation via Western blotting or flow cytometry in cancer cell lines .

- Cellular Uptake : Radiolabeling or fluorescent tagging to study intracellular distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, half-life, and tissue distribution using LC-MS/MS to identify bioavailability limitations .

- Metabolite Screening : Identify active/inactive metabolites via hepatic microsome assays .

- Solubility Enhancement : Use co-solvents (e.g., PEG) or nanoparticle formulations to improve in vivo efficacy .

Q. What computational strategies are employed to predict binding affinities or ADMET properties?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target enzymes (e.g., binding to ATP pockets in kinases) .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity to guide structural modifications .

- ADMET Prediction : Software like SwissADME estimates absorption, toxicity, and metabolic stability based on lipophilicity (LogP) and polar surface area .

Q. How to design experiments to elucidate the mechanism of enzyme inhibition (e.g., competitive vs. allosteric)?

- Methodological Answer :

- Kinetic Assays : Measure and under varying substrate/inhibitor concentrations. A unchanged with increased suggests competitive inhibition .

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish allosteric vs. orthosteric effects .

Q. What strategies optimize substituent groups to enhance selectivity while reducing off-target effects?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., methyl vs. fluoro on the benzothiazole ring) and test against related enzymes (e.g., kinase isoforms) .

- Selectivity Screening : Use panels of off-target receptors (e.g., GPCRs) to identify problematic moieties .

- Proteomic Profiling : Chemoproteomics identifies unintended protein interactions using affinity-based pull-down assays .

Q. How can statistical experimental design improve reproducibility in synthesizing complex intermediates?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between reaction parameters (e.g., solvent polarity vs. reaction rate) .

- Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., humidity, reagent purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.